molecular formula C14H19FO B7934953 1-(4-Fluoro-2-methylphenyl)heptan-1-one

1-(4-Fluoro-2-methylphenyl)heptan-1-one

Cat. No.: B7934953
M. Wt: 222.30 g/mol
InChI Key: KMTZYXPKMGKKOV-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)heptan-1-one is a fluorinated aromatic ketone characterized by a heptanone backbone substituted with a 4-fluoro-2-methylphenyl group. The fluorine atom and methyl group on the aromatic ring influence electronic properties (e.g., electron-withdrawing effects) and steric hindrance, while the seven-carbon ketone chain contributes to lipophilicity.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTZYXPKMGKKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)heptan-1-one typically involves the reaction of 4-fluoro-2-methylbenzene with heptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the heptanone group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)heptan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications
1-(4-Fluoro-2-methylphenyl)heptan-1-one 4-Fluoro-2-methylphenyl C₁₄H₁₇FO ~224.28 Presumed oil Pharmaceutical intermediate
1-(4-Bromo-2-fluorophenyl)pentan-1-one 4-Bromo-2-fluorophenyl C₁₁H₁₂BrFO 259.11 Solid/Liquid Synthetic intermediate
7-Chloro-1-(4-fluoro-3-methylphenyl)heptan-1-one 4-Fluoro-3-methylphenyl; Cl at C7 C₁₄H₁₇ClFO 261.74 Oil Research chemical
MDPEP 1,3-Benzodioxolyl; pyrrolidinyl C₁₈H₂₅NO₃ 303.39 Crystalline Psychoactive substance
6-Methoxy-2-heptanonaphthone 6-Methoxy-2-naphthyl C₁₈H₂₂O₂ 270.37 Solid Organic synthesis

Key Findings and Implications

  • Electronic Effects : Fluorine and methyl groups on the aromatic ring modulate electron density, affecting reactivity in substitution reactions .
  • Chain Length: Heptanone derivatives exhibit higher lipophilicity than pentanone analogs, influencing bioavailability and solubility .
  • Synthetic Utility : Fluorinated aromatic ketones are valuable in cross-coupling reactions and drug candidate synthesis, as seen in intermediates like 1-(4-Bromo-2-fluorophenyl)pentan-1-one .

Biological Activity

1-(4-Fluoro-2-methylphenyl)heptan-1-one, a compound with a unique structure, has garnered interest in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15FC_{12}H_{15}F, with a molecular weight of approximately 198.25 g/mol. The compound features a heptan-1-one backbone substituted with a 4-fluoro-2-methylphenyl group, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated the compound's effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. A summary of antimicrobial activity is presented in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli64 µg/mLMembrane disruption
Pseudomonas aeruginosa128 µg/mLMembrane disruption

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, it has shown promise in promoting apoptosis in leukemia cells. A study utilized flow cytometry to assess its impact on cell viability and differentiation in acute myeloid leukemia (AML) models.

Case Study: AML Treatment
In a recent study, AML cell lines were treated with varying concentrations of the compound. Results indicated a significant increase in CD11b expression, suggesting differentiation induction (Lee et al., 2022). The data are summarized as follows:

Concentration (µM) CD11b Expression (%) Cell Viability (%)
010100
52585
104070

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it may bind to tubulin, inhibiting microtubule formation and thereby disrupting mitosis in cancer cells. This mechanism is crucial for its anticancer effects, as it leads to cell cycle arrest and subsequent apoptosis.

Comparative Analysis

When compared to similar compounds, such as other fluorinated ketones, this compound demonstrates unique biological profiles. Its fluorine substitution enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

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